molecular formula C17H19ClN4OS B2831142 1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide CAS No. 1170480-64-4

1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide

Cat. No.: B2831142
CAS No.: 1170480-64-4
M. Wt: 362.88
InChI Key: YAOUTFNTHVRJBI-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[3,4-b][1,3]thiazin core, a cyclopentane-1-carboxamide group, and a 4-chlorophenyl substituent. The triazolo-thiazin system combines a six-membered thiazin ring (containing sulfur and nitrogen) with a triazole moiety, distinguishing it from the more common triazolo-thiadiazole analogs . The cyclopentane carboxamide introduces rigidity and lipophilicity, while the 4-chlorophenyl group may enhance electronic interactions and target binding .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c18-13-6-4-12(5-7-13)17(8-1-2-9-17)14(23)19-15-20-21-16-22(15)10-3-11-24-16/h4-7H,1-3,8-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOUTFNTHVRJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C4N3CCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the triazolothiazine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a thioamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazolothiazine intermediate with a chlorophenyl derivative, typically through a nucleophilic substitution reaction.

    Formation of the cyclopentanecarboxamide moiety: This final step involves the reaction of the intermediate with a cyclopentanecarboxylic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes, leading to its pharmacological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating their activity and resulting in therapeutic effects.

    Signal Transduction Pathways: The compound may affect intracellular signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Triazolo-Thiadiazoles vs. Triazolo-Thiazins
  • Triazolo-thiadiazoles (e.g., compounds in –4): Five-membered thiadiazole ring (two nitrogens, one sulfur). Known for antimicrobial, anti-inflammatory, and vasodilatory activities .
  • Triazolo-thiazins (target compound and ): Six-membered thiazin ring (one sulfur, one nitrogen).
Key Data Table: Core Structure Comparison
Feature Triazolo-Thiadiazole Triazolo-Thiazin
Ring Size 5-membered 6-membered
Heteroatoms N, N, S N, S
Bioactivity Highlights Antimicrobial, vasodilation Understudied (inferred from analogs)

Substituent Effects

Chlorophenyl vs. Other Aromatic Groups
  • 4-Chlorophenyl (target compound):
    • Electron-withdrawing chlorine enhances electrophilic interactions with biological targets .
    • Higher lipophilicity compared to methoxy or unsubstituted aryl groups, improving membrane permeability .
Alkyl/Aryloxy Substituents (–4):
  • Alkyl chains (e.g., naphthyl, methyl) in triazolo-thiadiazoles improve liposolubility but may reduce metabolic stability .

Q & A

Q. Why do biological activities vary between enantiomers or polymorphs?

  • Analysis :
  • Chiral HPLC : Separate enantiomers and test individual isomers in bioassays .
  • Polymorph Screening : Use XRPD to identify crystalline forms with differing solubility profiles .

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